2-(2-Methoxyethyl)-5-[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
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Overview
Description
2-(2-Methoxyethyl)-5-[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes two isoindole-1,3-dione moieties connected by a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-5-[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione typically involves the following steps:
Formation of Isoindole-1,3-dione Moieties: The initial step involves the synthesis of isoindole-1,3-dione units. This can be achieved through the cyclization of phthalic anhydride with primary amines under acidic conditions.
Introduction of Methoxyethyl Groups: The methoxyethyl groups are introduced via nucleophilic substitution reactions. This involves the reaction of the isoindole-1,3-dione units with 2-methoxyethyl chloride in the presence of a base such as sodium hydride.
Coupling of Isoindole-1,3-dione Units: The final step involves the coupling of the two isoindole-1,3-dione units through a carbonyl linkage. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl groups, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the isoindole-1,3-dione moieties, resulting in the formation of hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Methoxyethyl)-5-[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules such as proteins and nucleic acids makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a lead compound for the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and coatings enhances their mechanical and thermal properties, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-5-[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione involves its interaction with specific molecular targets. These targets include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It can bind to receptors on the cell surface, triggering signaling cascades that alter cellular functions.
Nucleic Acids: The compound can interact with DNA or RNA, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethyl)-isoindole-1,3-dione: A simpler analog with only one isoindole-1,3-dione moiety.
5-(2-Methoxyethyl)-isoindole-1,3-dione: Another analog with a different substitution pattern on the isoindole-1,3-dione ring.
Uniqueness
2-(2-Methoxyethyl)-5-[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is unique due to its dual isoindole-1,3-dione structure connected by methoxyethyl groups. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-methoxyethyl)-5-[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O7/c1-31-9-7-24-20(27)15-5-3-13(11-17(15)22(24)29)19(26)14-4-6-16-18(12-14)23(30)25(21(16)28)8-10-32-2/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTINOUHJDDTFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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